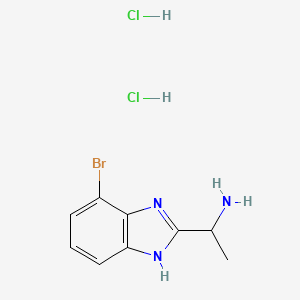
1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzodiazole ring and an ethanamine group at the 2-position. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
準備方法
The synthesis of 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Amination: The ethanamine group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields.
科学的研究の応用
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethanone: This compound has a similar structure but lacks the ethanamine group, which may result in different chemical and biological properties.
4-((6-bromo-1H-1,3-benzodiazol-2-yl)methyl)aniline dihydrochloride: This compound has a similar benzodiazole core but with different substituents, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine group, which confer distinct chemical and biological properties.
特性
分子式 |
C9H12BrCl2N3 |
|---|---|
分子量 |
313.02 g/mol |
IUPAC名 |
1-(4-bromo-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H10BrN3.2ClH/c1-5(11)9-12-7-4-2-3-6(10)8(7)13-9;;/h2-5H,11H2,1H3,(H,12,13);2*1H |
InChIキー |
DEEIHYBSMOOCQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=C(N1)C=CC=C2Br)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



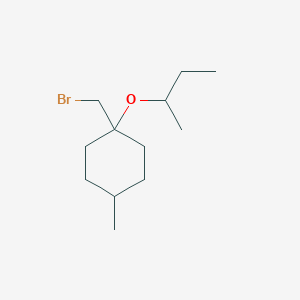


![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)

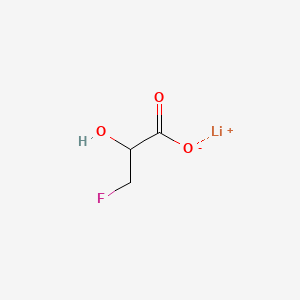

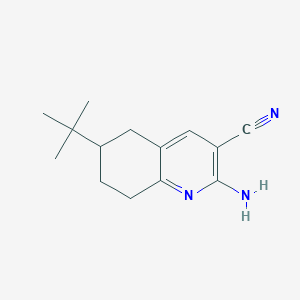
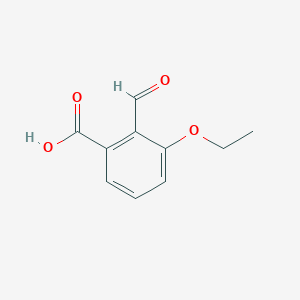
![3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
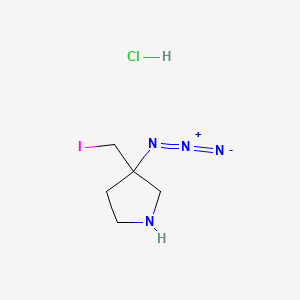
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide](/img/structure/B13474458.png)
